2-Fmoc-amino ethanesulfonyl chloride is a chemical compound characterized by the formula and a molecular weight of approximately 365.83 g/mol. It is also known as 9H-fluoren-9-ylmethyl N-(2-chlorosulfonylethyl)carbamate. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during
While specific biological activity data for 2-Fmoc-amino ethanesulfonyl chloride is limited, compounds containing Fmoc-protected amino acids are generally known for their roles in drug design and development. They are often utilized to enhance the bioavailability and stability of peptides. The sulfonyl chloride functionality may also impart unique biological properties, potentially influencing interactions with biological targets such as enzymes or receptors .
The synthesis of 2-Fmoc-amino ethanesulfonyl chloride typically involves several steps:
2-Fmoc-amino ethanesulfonyl chloride has several applications:
Interaction studies involving 2-Fmoc-amino ethanesulfonyl chloride often focus on its reactivity with nucleophiles and its role in peptide bond formation. Research indicates that compounds with sulfonyl functionalities can interact with various biological molecules, potentially affecting enzyme activity or binding affinities . Further studies could elucidate its specific interactions within biological systems.
Several compounds share structural similarities with 2-Fmoc-amino ethanesulfonyl chloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Fmoc-Amino Acid | Contains an Fmoc protecting group | Widely used in peptide synthesis |
| 2-Chlorosulfonyl Amino Acid | Contains a chlorosulfonyl group | More reactive than typical amino acids |
| N-Fmoc-Sulfamoyl Amino Acid | Combines Fmoc protection with sulfonamide functionality | Potential antibiotic properties |
| Fmoc-N-Methyl Amino Acid | Contains a methylated amine group | Enhances bioavailability and reduces degradation |
The uniqueness of 2-Fmoc-amino ethanesulfonyl chloride lies in its combination of the Fmoc protecting group and the reactive chlorosulfonyl moiety, allowing for versatile applications in peptide synthesis and drug development that may not be achievable with other similar compounds .
The sulfonyl chloride group in 2-Fmoc-amino ethanesulfonyl chloride serves as a versatile electrophile, enabling covalent modifications at specific stages of peptide assembly. Upon activation, it reacts with primary amines, thiols, or hydroxyl groups on amino acid side chains to form stable sulfonamide, sulfonate, or sulfonic ester linkages. This reactivity is particularly valuable for introducing non-native bonds or stabilizing secondary structures. For example, sulfonamide bridges can replace disulfide bonds in constrained peptides, enhancing metabolic stability while retaining biological activity.
Recent studies demonstrate that sulfonyl chloride moieties facilitate regioselective functionalization of lysine or cysteine residues during SPPS. By timing the deprotection of the Fmoc group and subsequent sulfonylation, chemists achieve precise control over modification sites. A key advantage lies in the compatibility of sulfonyl chlorides with standard Fmoc-SPPS conditions, as the 2-CTC resin (2-chlorotrityl chloride resin) stabilizes the growing peptide chain while allowing iterative coupling and deprotection steps.
Coupling efficiency for 2-Fmoc-amino ethanesulfonyl chloride depends on resin activation, solvent systems, and base selection. The 2-CTC resin, with a loading capacity of 1.59 mmol/g, requires pre-activation with thionyl chloride in anhydrous dichloromethane (DCM) to maximize amino acid incorporation. Comparative studies show that methyl iodide and dimethyl sulfate as methylating agents yield 81–93% coupling efficiency for β-alanine and Thr(tBu) derivatives (Table 1).
Table 1. Coupling Efficiency of 2-Fmoc-amino Ethanesulfonyl Chloride Derivatives on 2-CTC Resin
| Methylation Reagent | Amino Acid | Resin Loading (mEq/g) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dimethyl sulfate | βAla | 1.76 | 92.8 | 98.59 |
| Methyl iodide | βAla | 1.76 | 91.3 | 94.07 |
| Dimethyl sulfate | Thr(tBu) | 1.54 | 73.3 | 90.83 |
| Methyl iodide | Thr(tBu) | 1.54 | 84.6 | 93.29 |
Optimal results are achieved using dimethyl sulfate for linear residues like β-alanine, whereas methyl iodide improves yields for sterically hindered residues such as Thr(tBu). Solvent choice also impacts reactivity: anhydrous DCM minimizes premature hydrolysis of the sulfonyl chloride, while N-methyl-2-pyrrolidone (NMP) enhances resin swelling and reagent diffusion.
Solid-phase synthesis dominates for its automation compatibility and simplified purification. The 2-CTC resin allows iterative coupling cycles, with real-time monitoring via ninhydrin tests to confirm Fmoc deprotection. In contrast, solution-phase methods, such as radical addition of N-Fmoc allylamine to xanthates followed by oxidative chlorination, enable scalable production of 2-Fmoc-amino ethanesulfonyl chloride derivatives. This approach avoids resin-loading limitations and achieves yields exceeding 85% for functionalized 1-substituents.
However, solution-phase synthesis requires precise stoichiometry and extensive chromatography, making it less practical for high-throughput applications. Hybrid strategies are emerging: initial solution-phase synthesis of sulfonyl chloride precursors followed by solid-phase incorporation combines the scalability of the former with the precision of the latter.
Orthogonal protection schemes are critical for synthesizing sulfonamide-rich peptides. The Fmoc group’s base-labile nature allows selective deprotection under mild conditions (e.g., 20% piperidine in DMF), leaving acid-labile side-chain protectants like tBu intact. Recent innovations include using 2-nitrobenzenesulfonyl (o-NBS) groups for temporary backbone protection, which are removed via thiolysis without affecting sulfonamide bonds.
Copper-catalyzed C–N bond cleavage offers another advancement, enabling post-synthetic modification of N-sulfonylformamidines derived from 2-Fmoc-amino ethanesulfonyl chloride. This method preserves sulfonamide linkages while introducing diverse functional groups, expanding the structural diversity of synthetic peptides.
2-Fluorenylmethoxycarbonyl-amino ethanesulfonyl chloride represents a specialized chemical building block with molecular formula C17H16ClNO4S and molecular weight 365.83 grams per mole [1]. This compound combines the protective properties of the fluorenylmethoxycarbonyl group with the reactive sulfonyl chloride functionality, enabling its strategic incorporation into diverse synthetic methodologies for pseudopeptide and sulfonimidamide derivative construction [2] [3].
The fluorenylmethoxycarbonyl protecting group provides base-labile protection that demonstrates exceptional stability toward acids and hydrolysis while allowing selective removal by weak bases such as piperidine [3]. This protective strategy proves particularly advantageous in solid-phase peptide synthesis where compatibility with other reagents and ease of removal streamline synthesis workflows [3]. Upon deprotection, the fluorenylmethoxycarbonyl group yields a byproduct that can be monitored by ultraviolet spectroscopy, allowing for efficient reaction tracking throughout the synthetic process [3].
The design of sulfonamide-containing pseudopeptide libraries exploits the unique structural features of 2-fluorenylmethoxycarbonyl-amino ethanesulfonyl chloride to create diverse molecular scaffolds with enhanced biological properties [4] [5]. These libraries incorporate the sulfonamide moiety as a key pharmacophore element, leveraging its widespread biological activity across multiple therapeutic areas [4] [6].
Sulfonamide-linked scaffolds demonstrate remarkable versatility in medicinal chemistry applications due to their ability to mimic natural peptide bonds while providing increased proteolytic stability [7] [5]. The incorporation of sulfonamide groups into pseudopeptide structures enables the creation of conformationally restricted mimetics that retain essential pharmacophore elements while circumventing the limitations associated with natural peptides, including poor bioavailability and rapid enzymatic degradation [5] [8].
The integration of 2-fluorenylmethoxycarbonyl-amino ethanesulfonyl chloride into combinatorial chemistry platforms represents a significant advancement in the systematic generation of diverse chemical libraries [4] [9]. Solid-phase synthesis methodologies provide the foundation for these combinatorial approaches, enabling parallel synthesis of multiple compounds with high efficiency and purity [9] [10].
Recent studies have demonstrated the successful implementation of sulfonyl chloride building blocks in automated combinatorial synthesis platforms, where primary sulfonamides undergo monoalkylation using automated flow-through processes [11]. These systems incorporate multiple independent reactor columns capable of performing automated column regeneration, facilitating the production of extensive sulfonamide libraries with yields exceeding seventy percent and purities greater than ninety percent without requiring additional chromatographic purification [11].
| Synthetic Platform | Library Size | Average Yield (%) | Average Purity (%) | Reference |
|---|---|---|---|---|
| Solid-Phase Flow Synthesis | 48 compounds | 75-85 | >90 | [11] |
| Positional Scanning Libraries | 18,360 compounds | 70-80 | 85-95 | [4] |
| Automated Combinatorial Platform | 819 compounds | >70 | >90 | [9] |
The development of positional scanning synthetic combinatorial libraries has proven particularly effective for sulfonamide-containing scaffolds, allowing rapid biological evaluation of thousands to trillions of compounds from hundreds of samples [4]. These libraries incorporate three different diversity positions into each scaffold, providing extensive chemical space exploration while maintaining practical screening requirements [4].
Advanced combinatorial methodologies employ liquid-phase combinatorial synthesis strategies that combine the advantages of classic organic synthesis in solution with those provided by solid-phase synthesis [10]. This approach utilizes linear homogeneous polymers to overcome the limitations of solid-phase methods, including heterogeneous reaction conditions and nonlinear kinetic behavior [10].
Post-assembly modifications represent a critical strategy for expanding the chemical diversity of sulfonamide-containing pseudopeptide libraries beyond their initial synthetic scope [12] [13]. These methodologies enable late-stage derivatization of pre-assembled parent complexes in a modular fashion, dramatically expanding the chemical space available for biological evaluation [12] [13].
Covalent post-assembly modification protocols have emerged as powerful tools for efficiently grafting new functionalities onto supramolecular architectures [13]. These reactions enable permanent structural transformations that can be triggered by specific stimuli, providing controlled access to distinct molecular species with altered biological properties [13] [14].
The implementation of clickable modifications for late-stage diversification of native peptides has demonstrated remarkable success through catalyst-free reactions under mild conditions [12]. Recent developments include electrophilic functionalization strategies that enable installation of diverse functional groups ranging from electron-withdrawing trifluoromethylthio and difluoromethylthio groups to electron-donating alkylthio and arylthio substituents [12].
| Modification Type | Functional Groups Installed | Reaction Conditions | Yield Range (%) | Reference |
|---|---|---|---|---|
| Electrophilic Sulfenylation | SCF₃, SCF₂H, SAlkyl, SAryl | TFA, catalyst-free | 70-90 | [12] |
| Structural Modification | Amino acid substitutions | Various | 60-85 | [15] |
| Post-Translational Modifications | Phosphorylation, glycosylation | Enzymatic/chemical | 50-80 | [15] |
Post-modification strategies also encompass structural alterations including amino acid substitutions, backbone modifications through peptide backbone cyclization, and incorporation of post-translational modifications such as phosphorylation and glycosylation [15]. These approaches enable fine-tuning of peptide structure, stability, and bioactivity to enhance desired properties including solubility and bioavailability [15].
The development of sulfonimidamide-based bioactive compounds represents an emerging frontier in medicinal chemistry, exploiting the unique stereochemical and electronic properties of the sulfonimidamide functional group [16] [17]. Sulfonimidamides, as double aza-variants of sulfonamides, provide an exciting platform for designing new bioactive molecules with enhanced three-dimensional complexity and additional sites for molecular recognition [16] [18].
The sulfonimidamide functionality offers several advantages over traditional sulfonamides, including the presence of a stereogenic sulfur center that introduces chirality and provides an additional spatial vector for molecular design [19] [20]. This stereogenic center acts as a viable chiral template for asymmetric syntheses, while the possibility of modifying up to three points of diversity enables extensive structure-activity relationship exploration [21].
Recent advances in sulfonimidamide synthesis have established modular two-step routes that deliver these compounds in significantly improved yields compared to earlier methodologies [16]. The key oxidative amination step, employing primary sulfinamidine precursors with secondary amines, delivers sulfonimidamides in yields exceeding eighty percent [16]. This synthetic approach has enabled the preparation of sulfonimidamide derivatives of established pharmaceutical compounds, demonstrating overall yields of fifty-nine percent compared to twenty-four percent using previous methods [16].
| Target Compound | Synthetic Route | Overall Yield (%) | Key Synthetic Step | Reference |
|---|---|---|---|---|
| Celecoxib Derivative | Four-step sequence | 59 | Oxidative amination | [16] |
| Sildenafil Derivative | Three-step sequence | 51 | Sulfurdiimide addition | [16] |
| Tasisulam Derivative | Multi-step synthesis | 60 | Oxidative amination | [16] |
The stability profiles of sulfonimidamide compounds vary significantly based on their substitution patterns [16]. Fully substituted derivatives and dicyano examples demonstrate excellent stability under physiological conditions, while compounds bearing free nitrogen-hydrogen bonds show slower degradation across different pH ranges [16]. These stability characteristics make sulfonimidamides particularly attractive for pharmaceutical applications where metabolic stability is crucial [20] [18].
Sulfonimidamide-based compounds have demonstrated significant therapeutic potential across multiple biological targets [19] [22]. Their incorporation into antibacterial oligopeptides as type I signal peptidase inhibitors has shown promising results, with sulfonimidamide modifications resulting in decreased cytotoxicity compared to sulfonamide analogs while maintaining antibacterial activity [16]. This represents the first reported incorporation of sulfonimidamide functional groups into bioactive peptides and evaluation of their biological effects [16].